N'-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide is an organic compound that features a hydrazide functional group attached to a furan ring and a diphenylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide typically involves the condensation reaction between 5-methyl-2-furaldehyde and 2,2-diphenylacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 5-methyl-2-furaldehyde and 2,2-diphenylacetohydrazide.
Catalyst: Acid catalyst (e.g., hydrochloric acid).
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux for several hours.
Industrial Production Methods
Industrial production of N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: It is used in the synthesis of polymers and advanced materials.
Biological Studies: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and hydrazide group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylhydrazine
- N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazone
- N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide derivatives
Uniqueness
N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide is unique due to its specific structural features, such as the combination of a furan ring and a diphenylacetyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-12-13-18(24-15)14-21-22-20(23)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,1H3,(H,22,23)/b21-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIGNJHDVVZHFM-KGENOOAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.